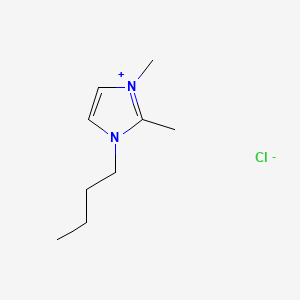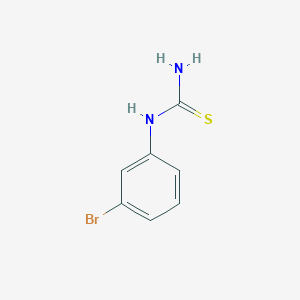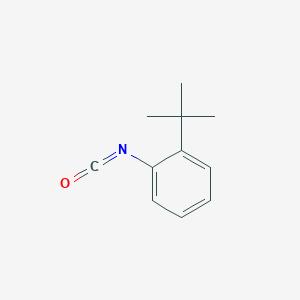
2-(2-氨基乙基)苯胺
描述
2-(2-Aminoethyl)aniline, also known as 2-aminoethylbenzylamine, is an organic compound used in a variety of scientific research applications. It is a primary amine, meaning it has a single nitrogen atom in its structure, and it is a derivative of aniline, a common aromatic amine. 2-(2-Aminoethyl)aniline is a versatile compound and can be used in a variety of laboratory experiments.
科学研究应用
腐蚀抑制
2-(2-氨基乙基)苯胺及相关苯胺衍生物已被研究用于其作为腐蚀抑制剂的潜在用途。研究表明,这些化合物可以有效地抑制铜在酸性环境中的腐蚀,例如在0.5 M盐酸溶液中。这些抑制剂的效率随浓度增加而增加,并受化合物结构(Khaled & Hackerman, 2004)的影响。
自由基芳基化反应
苯胺的自由基芳基化反应,包括取代的2-氨基联苯,可以在氧化条件下使用芳基肼进行。由于氨基官能团的定向效应,这种方法具有很高的区域选择性。这些反应对于各种有机化合物的合成具有重要意义,并在有机化学(Jasch, Scheumann, & Heinrich, 2012)中有应用。
聚合物的合成
2-(2-氨基乙基)苯胺已被用于苯胺和其他化合物的化学共聚反应。例如,苯胺与2-氨基对苯二甲酸的共聚反应导致了具有溶解性、导电性和电活性等有趣性质的新材料的开发。这些共聚物在包括材料科学(Arias-Pardilla et al., 2006)在内的各个领域具有潜在应用。
化学传感器
2-(2-氨基乙基)苯胺与蒽或芘等化学结构相结合,已被开发为高效的化学传感器。这些化合物对特定离子,如水溶液中的铝离子,表现出高选择性和敏感性。这种化学传感器在环境监测和生物研究(Shree et al., 2019)中有应用。
生物胺的吸附剂
4-(2-氨基乙基)苯胺已被用于制备作为多巯基胺高效吸附剂的印迹聚合物,展示出高结合特异性。这项研究在生物分析领域具有重要意义,可能导致新方法的开发,用于生物胺的分离和检测(Luliński, Dana, & Maciejewska, 2014)。
生物电催化
涉及聚苯胺的研究,其中苯胺是主要组成部分,已探索其与电极支持上的氧化酶的集成。这在生物电催化中具有应用,例如在葡萄糖或乳酸的电化学氧化中。这些发展在生物传感器技术和生物电子设备(Raitman et al., 2002)中至关重要。
安全和危害
属性
IUPAC Name |
2-(2-aminoethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c9-6-5-7-3-1-2-4-8(7)10/h1-4H,5-6,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEWYVHJLQDINFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20372812 | |
| Record name | 2-(2-aminoethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20372812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
48108-93-6 | |
| Record name | 2-(2-aminoethyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20372812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-Amino-ethyl)-phenylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














![1-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]ethanone](/img/structure/B1272198.png)